molecular formula C19H26ClN5O3 B10995947 N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide

N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide

Cat. No.: B10995947
M. Wt: 407.9 g/mol
InChI Key: DWBIWKNAEXDIQU-UHFFFAOYSA-N
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Description

N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine.

    Coupling Reactions: The piperazine and piperidine rings are then coupled with appropriate reagents to form the desired compound. This step often involves the use of coupling agents such as carbodiimides.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine or piperidine derivatives.

Scientific Research Applications

N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a potential therapeutic agent for various diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to study cellular processes and pathways.

    Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperine: A naturally occurring alkaloid with a piperidine ring, known for its antioxidant properties.

    Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: A derivative of piperazine used in various chemical syntheses.

    N-(2-carbamimidoyl-N-{2-[4-(3-{4-[(5-carboxyfuran-2-yl)methoxy]-2,3-dichlorophenyl}-1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]-2-oxoethyl}-D-leucinamide: A compound with a similar structure used in drug research.

Uniqueness

N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H26ClN5O3

Molecular Weight

407.9 g/mol

IUPAC Name

N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C19H26ClN5O3/c20-15-2-1-3-16(12-15)23-8-10-25(11-9-23)19(28)22-13-17(26)24-6-4-14(5-7-24)18(21)27/h1-3,12,14H,4-11,13H2,(H2,21,27)(H,22,28)

InChI Key

DWBIWKNAEXDIQU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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